molecular formula Cd2Sn B14417700 CID 71414879

CID 71414879

Cat. No.: B14417700
M. Wt: 343.54 g/mol
InChI Key: ZLZRKLBCODCCEL-UHFFFAOYSA-N
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Description

CID 71414879 is a chemical compound identified as a key component of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis . Its structural characterization (Figure 1A) and mass spectrum (Figure 1D) confirm its molecular identity, while vacuum distillation fractionation (Figure 1C) reveals its distribution across CIEO fractions. The compound’s chromatographic profile (Figure 1B) suggests volatility and polarity consistent with monoterpenes or sesquiterpenes commonly found in citrus oils.

Properties

Molecular Formula

Cd2Sn

Molecular Weight

343.54 g/mol

InChI

InChI=1S/2Cd.Sn

InChI Key

ZLZRKLBCODCCEL-UHFFFAOYSA-N

Canonical SMILES

[Cd].[Cd].[Sn]

Origin of Product

United States

Chemical Reactions Analysis

The compound “CID 71414879” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions using bis(2-methoxyethyl)aminosulfur trifluoride can convert alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives .

Scientific Research Applications

The compound “CID 71414879” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it may be employed in studies involving molecular interactions and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects, while in industry, it might be used in the production of specialized materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of the compound “CID 71414879” involves its interaction with specific molecular targets and pathways. For instance, similar compounds often exert their effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following analysis is based on available data and analogous chemical classes:

Table 1: Comparative Analysis of CID 71414879 and Oscillatoxin Derivatives

Property This compound (CIEO Component) Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389)
Structural Class Likely terpenoid (based on CIEO) Polyketide-derived cyanotoxin Methylated polyketide derivative
Molecular Weight Not explicitly reported 716.8 g/mol (approximate) 730.8 g/mol (approximate)
Biological Role Presumed fragrance/flavor agent Cytotoxic agent (marine cyanobacteria) Modified cytotoxicity profile
Analytical Method GC-MS (Figure 1B) Likely LC-MS/HPLC LC-MS/HPLC
Source Citrus essential oil Marine cyanobacteria Synthetic/modified natural product

Key Observations:

Structural Diversity: this compound is inferred to belong to the terpenoid family, whereas oscillatoxin derivatives () are polyketide-based toxins with distinct macrocyclic lactone structures . Methylation in oscillatoxin analogs (e.g., CID 185389) enhances hydrophobicity, altering bioactivity compared to this compound’s volatile nature .

Analytical Techniques : this compound was characterized via GC-MS, suitable for volatile compounds, while oscillatoxins typically require liquid chromatography (LC-MS) due to higher molecular weights and polarity .

Functional Roles : While this compound’s role is tied to essential oil applications (e.g., aromatherapy), oscillatoxins exhibit cytotoxic properties, highlighting divergent industrial and biological significances .

Limitations:

  • Direct spectral or pharmacological data for this compound (e.g., NMR, IC₅₀ values) are absent in the provided evidence, precluding deeper mechanistic comparisons.
  • The oscillatoxin derivatives cited () are structurally unrelated to this compound, emphasizing the need for comparative studies within the terpenoid class.

Research Findings and Gaps

This compound in CIEO : The compound’s concentration varies across vacuum distillation fractions (Figure 1C), suggesting temperature-dependent volatility. This property could be leveraged for industrial purification .

Lack of Analogous Data: No evidence directly compares this compound with terpenoids like limonene (CID 440917) or linalool (CID 6549), which are well-studied in citrus oils. Future studies should prioritize such comparisons to contextualize its unique properties.

Methodological Considerations : Adherence to analytical guidelines (e.g., ACS style for references, detailed experimental protocols per ) is critical for reproducibility .

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